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(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of room temperature ionic liquids, which offer excellent yields, simple work-up procedures, and efficient recovery and recycling of the ionic liquid . These methods are advantageous for large-scale production due to their efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Imidazole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reaction conditions vary depending on the desired product but often involve mild temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and amines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds containing imidazole moieties. A study demonstrated that derivatives of imidazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound (S)-tert-butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate has been evaluated for its efficacy against these pathogens, showcasing promising results.
Antitubercular Activity
The compound's potential as an antitubercular agent has been explored in several studies. For instance, derivatives were assessed for their inhibitory effects on Mycobacterium tuberculosis, with findings indicating that certain imidazole-based compounds could effectively inhibit bacterial growth . The mechanism involved interactions with vital enzymes in the mycobacterial metabolic pathway.
Anticancer Potential
In vitro studies have also indicated that imidazole derivatives may possess anticancer properties. Research focused on the synthesis and evaluation of various imidazole-containing compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The specific activity of this compound remains to be fully characterized but is an area of active investigation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate imidazole derivative. Characterization techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of imidazole derivatives, including this compound, reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that the compound holds potential as a lead candidate for developing new antimicrobial agents.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 10 | Effective against S. aureus |
Control (Standard Antibiotic) | 5 | Effective |
Case Study 2: Antitubercular Screening
In a screening for antitubercular activity, several imidazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 15 µM, highlighting their potential as new treatments for tuberculosis.
Compound | IC50 (µM) | Activity |
---|---|---|
Compound A | 5 | Strong activity against M. tuberculosis |
Compound B | 15 | Moderate activity |
This compound | TBD | Under investigation |
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Biological Activity
(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2-methylpropyl)carbamate, with the CAS number 1354008-99-3, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.
Chemical Structure
The chemical formula for this compound is C12H21N3O2. Its structure includes a tert-butyl group, an imidazole ring, and a carbamate functional group.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. Key areas of research include:
1. Antimicrobial Activity:
- Studies have indicated that imidazole derivatives often exhibit antimicrobial properties. Research on similar compounds suggests that the presence of the imidazole ring may enhance activity against bacterial strains by disrupting cell membranes or inhibiting essential metabolic pathways .
2. Enzyme Inhibition:
- Compounds containing carbamate moieties are known to interact with various enzymes. For instance, they can act as inhibitors for serine hydrolases, which are crucial in many biological processes. The specific interaction of (S)-tert-butyl carbamate with target enzymes remains an area of ongoing investigation .
3. Anticancer Potential:
- Preliminary studies have suggested that certain imidazole derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the biological effects of related compounds:
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)9(10-13-6-7-14-10)15-11(16)17-12(3,4)5/h6-9H,1-5H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
JBXDMAZUZGPYFJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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